molecular formula C8H13NO B1525539 4-Azatricyclo[4.2.1.0^{3,7}]nonan-2-ol CAS No. 1552375-92-4

4-Azatricyclo[4.2.1.0^{3,7}]nonan-2-ol

Cat. No. B1525539
M. Wt: 139.19 g/mol
InChI Key: WUBFQEYKZRPUHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azatricyclo[4.2.1.0^{3,7}]nonan-2-ol is a chemical compound with the IUPAC name octahydro-3,5-methanocyclopenta[b]pyrrol-6-ol . It has a molecular weight of 139.2 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 4-Azatricyclo[4.2.1.0^{3,7}]nonan-2-ol is 1S/C8H13NO/c10-8-4-1-5-3-9-7(8)6(5)2-4/h4-10H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

4-Azatricyclo[4.2.1.0^{3,7}]nonan-2-ol is a powder that is stored at room temperature . More specific physical and chemical properties, such as melting point or solubility, are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

An improved method for the synthesis of related compounds, including methods that involve hydrogenolysis and intramolecular alkylation, showcases the chemical flexibility and potential for modifications of the azatricyclo structure for various applications (Bonjoch et al., 1987). The unique conformational properties of these compounds, such as their ability to mimic transition states in enzyme-catalyzed processes, are of particular interest in understanding peptide and protein folding and function (Komarov et al., 2015).

Structural and Conformational Analysis

Extensive structural studies using molecular mechanics calculations and NMR spectroscopy have been conducted on derivatives of azabicyclo compounds. These studies help in understanding the conformational behavior, which is mainly governed by steric factors, and prefer a flattened chair-chair conformation for enhanced stability (Arias-Pérez et al., 1997). Furthermore, spectroscopic studies have provided detailed insights into the stereoelectronic effects and conformational preferences of these compounds, aiding in the prediction and manipulation of their chemical behavior (Iriepa et al., 1992).

Safety And Hazards

The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

4-azatricyclo[4.2.1.03,7]nonan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-4-1-5-3-9-7(8)6(5)2-4/h4-10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBFQEYKZRPUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1CNC3C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azatricyclo[4.2.1.0^{3,7}]nonan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Azatricyclo[4.2.1.0^{3,7}]nonan-2-ol
Reactant of Route 2
4-Azatricyclo[4.2.1.0^{3,7}]nonan-2-ol
Reactant of Route 3
4-Azatricyclo[4.2.1.0^{3,7}]nonan-2-ol
Reactant of Route 4
4-Azatricyclo[4.2.1.0^{3,7}]nonan-2-ol
Reactant of Route 5
4-Azatricyclo[4.2.1.0^{3,7}]nonan-2-ol
Reactant of Route 6
4-Azatricyclo[4.2.1.0^{3,7}]nonan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.